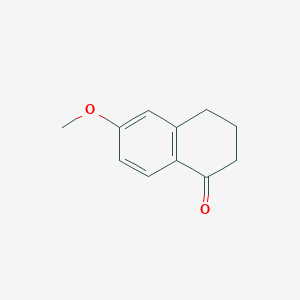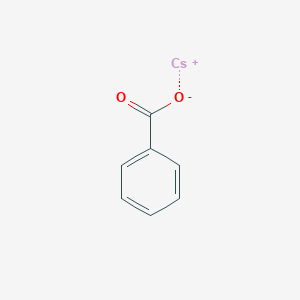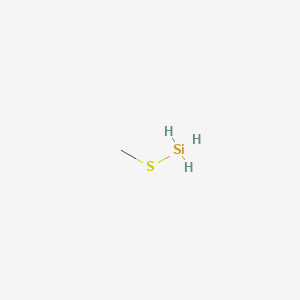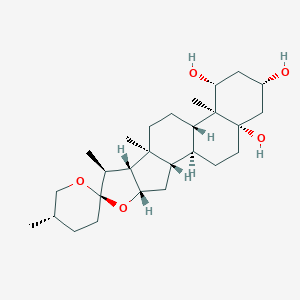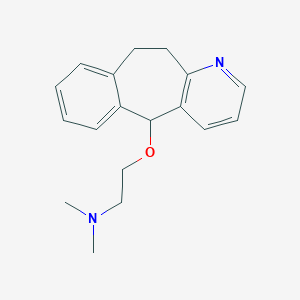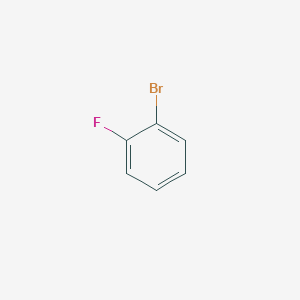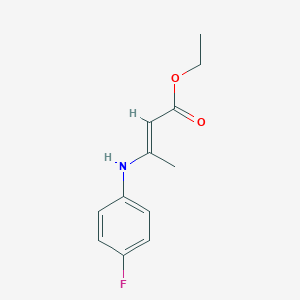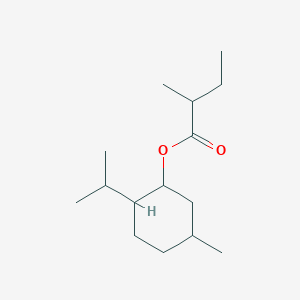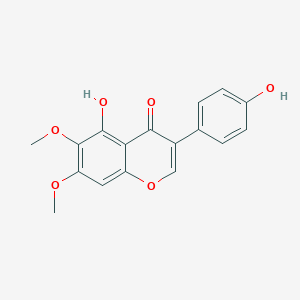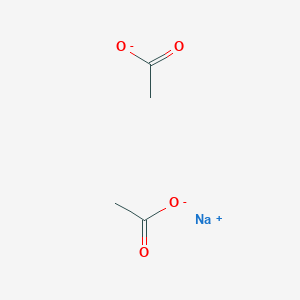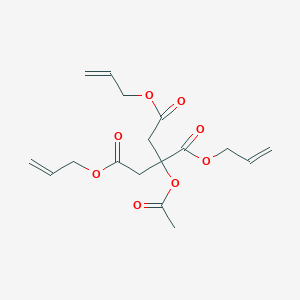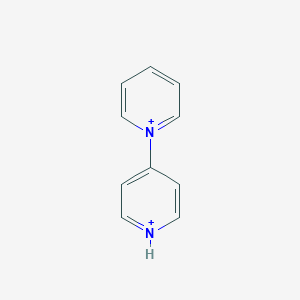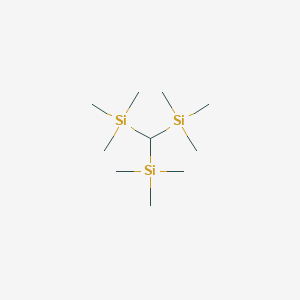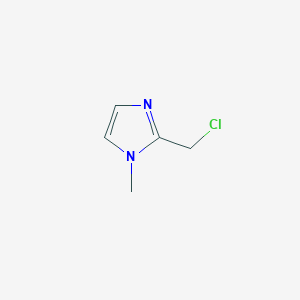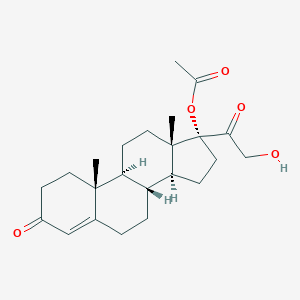
Cortexolone 17-acetate
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Cortexolone 17-acetate (CB-03-01) is a synthetic derivative of the natural hormone cortisol. It has been studied for its potential therapeutic applications in various diseases, including acne, androgenetic alopecia, and seborrheic dermatitis.
作用机制
Cortexolone 17-acetate exerts its effects by binding to the glucocorticoid receptor (GR), which is present in various tissues throughout the body. Upon binding, Cortexolone 17-acetate modulates the expression of various genes involved in inflammation and androgen signaling pathways. This leads to a reduction in inflammation and androgenic activity, which are key factors in the development of acne, androgenetic alopecia, and seborrheic dermatitis.
生化和生理效应
Cortexolone 17-acetate has been shown to have anti-inflammatory and anti-androgenic effects in vitro and in vivo. In vitro studies have demonstrated that Cortexolone 17-acetate inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in human keratinocytes. In addition, Cortexolone 17-acetate has been shown to inhibit the activity of 5α-reductase, the enzyme responsible for converting testosterone to dihydrotestosterone (DHT), which is a key factor in the development of androgenetic alopecia.
实验室实验的优点和局限性
Cortexolone 17-acetate has several advantages for lab experiments. It is a synthetic derivative of cortisol, which is a well-studied hormone with known physiological effects. Cortexolone 17-acetate is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are also limitations to using Cortexolone 17-acetate in lab experiments. For example, it may not fully mimic the effects of endogenous cortisol, and its effects may vary depending on the experimental conditions and cell types used.
未来方向
There are several future directions for research on Cortexolone 17-acetate. One area of interest is its potential therapeutic applications in other diseases, such as psoriasis and atopic dermatitis. Another area of interest is its potential as a topical treatment for acne and androgenetic alopecia. Additionally, further studies are needed to fully elucidate the mechanism of action of Cortexolone 17-acetate and to identify its potential side effects and toxicities.
Conclusion:
In conclusion, Cortexolone 17-acetate is a synthetic derivative of cortisol that has been studied for its potential therapeutic applications in various diseases, including acne, androgenetic alopecia, and seborrheic dermatitis. It exerts its effects by binding to the glucocorticoid receptor and modulating the expression of various genes involved in inflammation and androgen signaling pathways. While there are limitations to using Cortexolone 17-acetate in lab experiments, it has several advantages and shows promising results for future therapeutic applications.
合成方法
Cortexolone 17-acetate is synthesized from dehydroepiandrosterone (DHEA), a steroid hormone produced by the adrenal gland. The synthesis involves the conversion of DHEA to 17-hydroxyprogesterone, which is then converted to Cortexolone 17-acetate through a series of chemical reactions. The final product is a white crystalline powder with a molecular weight of 402.53 g/mol.
科研应用
Cortexolone 17-acetate has been studied for its potential therapeutic applications in various diseases, including acne, androgenetic alopecia, and seborrheic dermatitis. It has also been investigated for its anti-inflammatory and anti-androgenic properties. In vitro and in vivo studies have shown promising results, indicating that Cortexolone 17-acetate could be a potential treatment option for these diseases.
性质
CAS 编号 |
19357-45-0 |
|---|---|
产品名称 |
Cortexolone 17-acetate |
分子式 |
C23H32O5 |
分子量 |
388.5 g/mol |
IUPAC 名称 |
[(8R,9S,10R,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H32O5/c1-14(25)28-23(20(27)13-24)11-8-19-17-5-4-15-12-16(26)6-9-21(15,2)18(17)7-10-22(19,23)3/h12,17-19,24H,4-11,13H2,1-3H3/t17-,18+,19+,21+,22+,23+/m1/s1 |
InChI 键 |
MNQKQGFLLDOCEI-JZTHCNPZSA-N |
手性 SMILES |
CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)CO |
SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)CO |
规范 SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)CO |
其他 CAS 编号 |
19357-45-0 |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



